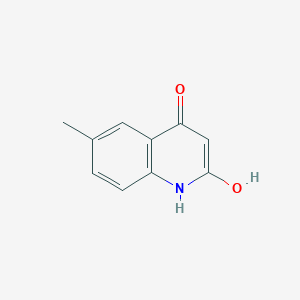

6-Methyl-2,4-dihydroxyquinoline

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of significant interest due to their potential biological activities. In the synthesis of Pyrrolo[4,3,2-de]quinolines, various nitroquinolines were converted into nitro-acetal and then reduced to form tetrahydroquinolines, which under acidic conditions closed to give tetrahydropyrroloquinolines. Notably, 6,7-Dimethoxy-4-methylquinoline was nitrated and then converted through several steps to yield different quinoline derivatives . Another study reported the synthesis of indenopyrazoles, which included the compound methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, showing antiproliferative activity toward human cancer cells . Additionally, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline and its isomer was achieved through a combination of Buchwald–Hartwig reaction and Pd-catalyzed intramolecular direct arylation .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. An X-ray study revealed the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, showing a distorted six-membered hetero ring conformation . The crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with different chloro-nitrobenzoic acids were determined, highlighting the importance of hydrogen bonding in the solid-state structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives is diverse. For instance, the reaction of chloro-nitroquinolines with dimethylamine resulted in aminodehalogenation and nucleophilic substitution of methoxy groups. This led to the synthesis of a new quinoline proton sponge . In another study, the synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline was improved, and the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline was elucidated .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their structural features. For example, the presence of methyl substituents in the 2 or 4 positions of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline affected its interaction with catechol O-methyltransferase (COMT) and its norepinephrine depleting activity . The uptake and storage of 6,7-Dihydroxytetrahydroisoquinoline by peripheral sympathetic nerve of the rat were also studied, providing insights into its sympathomimetric properties .

Scientific Research Applications

Gas Phase Studies

6-Methyl-2,4-dihydroxyquinoline has been studied in the gas phase, focusing on its tautomeric forms. Hebanowska et al. (1986) investigated its electron impact fragmentation pattern and quantum chemical calculations, providing insights into its tautomerism and equilibrium in the gas phase (Hebanowska et al., 1986).

Anticancer and Antimicrobial Properties

Research by Şener et al. (2018) explored the synthesis of disazo dyes derived from 2,4-dihydroxyquinoline, showing potential anticancer, antimicrobial, and DNA protection activities. This indicates a role in the development of new drugs or drug additives (Şener et al., 2018).

Metal Sensing Properties

Hazra et al. (2018) synthesized two positional isomers, including one based on 2,4-dihydroxyquinoline, to study their fluorescence sensing properties for metal ions like Al3+ and Zn2+. These compounds could be important for detecting metal ions in various applications (Hazra et al., 2018).

Antibacterial Agents

Research has also focused on analogues of 2,4-dihydroxyquinoline, such as 4-methylquinoline, for their antimicrobial activities. Kim et al. (2014) investigated these compounds for developing natural preservatives against foodborne bacteria, indicating their potential in food safety and pharmaceuticals (Kim et al., 2014).

Pharmaceutical Synthesis

Johnson et al. (1989) explored the synthesis of 2,4-diamino-5-benzylpyrimidines and analogues, including 1,2-dihydroquinolylmethyl analogues, highlighting their high activity and specificity for bacterial dihydrofolate reductase. This research contributes to the development of new antibacterial agents (Johnson et al., 1989).

Inclusion Complex Formation

Studies on the inclusion of 2,4-dihydroxyquinoline in cyclodextrins by Abdel-Samad et al. (2019) have provided insights into its molecular encapsulation and the effects on excited state proton transfer. This research could have implications for pharmaceutical applications (Abdel-Samad et al., 2019).

Quantum Entanglement for Cancer Diagnosis

A study by Alireza et al. (2019) presented an analytical model for the interaction between a nano molecule, including a 6-Methoxy-8-[[6Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-ol, and a two-mode field, exploring its potential for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).

Safety and Hazards

properties

IUPAC Name |

4-hydroxy-6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSZQTDCCMODLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715612 | |

| Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2,4-dihydroxyquinoline | |

CAS RN |

1677-44-7 | |

| Record name | 4-Hydroxy-6-methyl-2-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

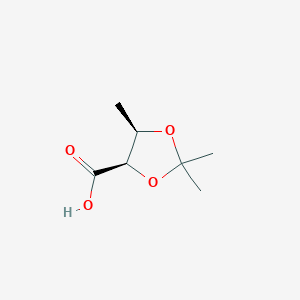

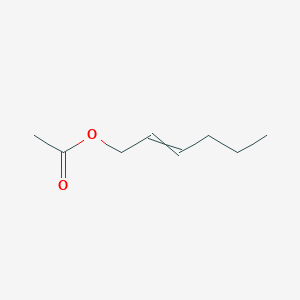

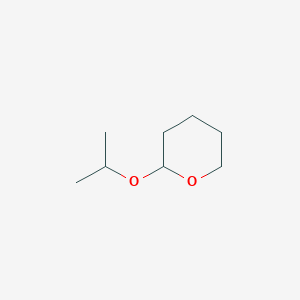

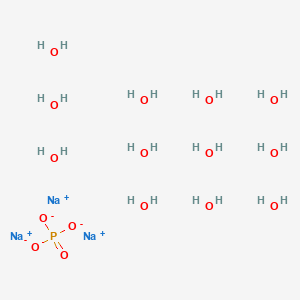

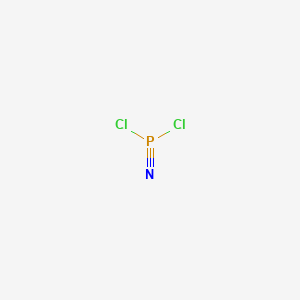

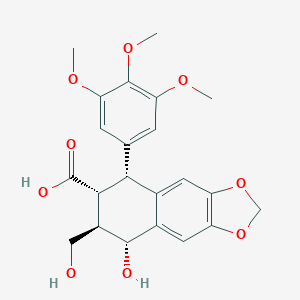

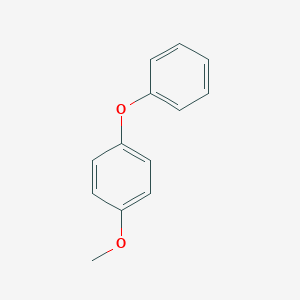

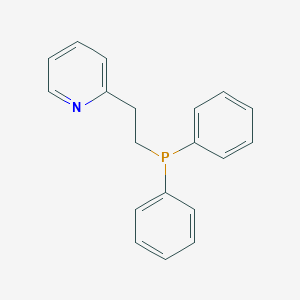

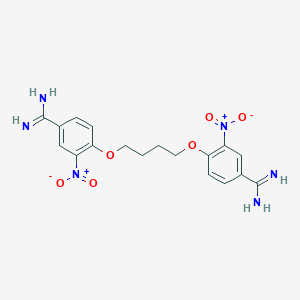

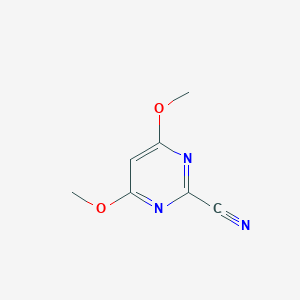

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.